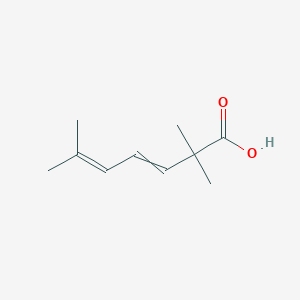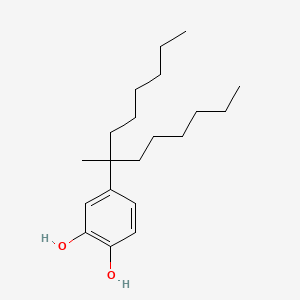
4-(7-Methyltridecan-7-YL)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 7-methyltridecyl group at the 4 position. Dihydroxybenzenes are known for their aromatic properties and are commonly used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol (catechol) with 7-methyltridecane. This reaction can be carried out using Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反应分析
Types of Reactions
4-(7-Methyltridecan-7-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
4-(7-Methyltridecan-7-YL)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the 7-methyltridecyl group.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at 1 and 4 positions.
Uniqueness
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain (7-methyltridecyl group), which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with lipid membranes, making it valuable in specific applications .
属性
CAS 编号 |
60623-41-8 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
4-(7-methyltridecan-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C20H34O2/c1-4-6-8-10-14-20(3,15-11-9-7-5-2)17-12-13-18(21)19(22)16-17/h12-13,16,21-22H,4-11,14-15H2,1-3H3 |
InChI 键 |
XOKQLOGMRDDHAN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(CCCCCC)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


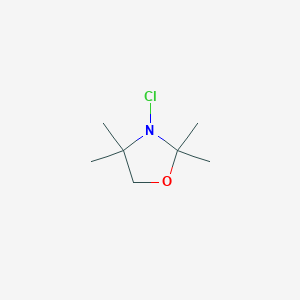
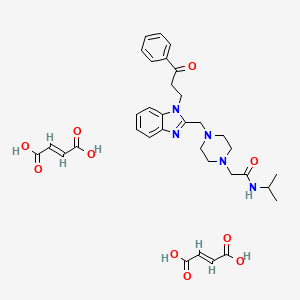
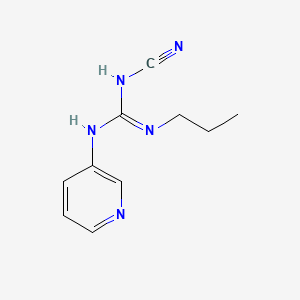
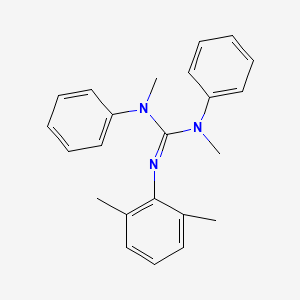

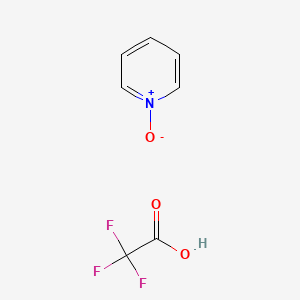
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
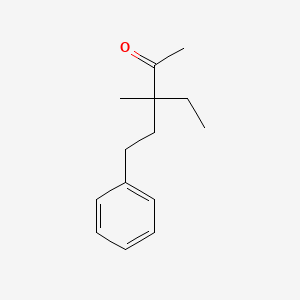
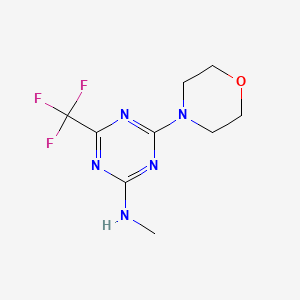
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
